molecular formula C10H21ClN2O2 B1395257 N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220028-32-9

N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1395257
CAS No.: 1220028-32-9
M. Wt: 236.74 g/mol
InChI Key: BWZQUAYOXIGJKV-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Conformation

This compound exhibits a characteristic molecular architecture centered around the six-membered piperidine ring system. The compound possesses the molecular formula C₁₀H₂₁ClN₂O₂, with crystallographic studies revealing specific conformational preferences that influence its physicochemical properties. The molecular weight of the hydrochloride salt form is precisely determined, contributing to accurate structural identification in analytical applications.

The piperidine ring adopts a chair conformation, which is thermodynamically favored and provides optimal spatial arrangement for the substituent groups. The carboxamide functionality at the 3-position of the piperidine ring creates a planar arrangement around the carbonyl carbon, with the nitrogen substituents extending into defined spatial orientations. The ethyl group and the 2-hydroxyethyl chain attached to the amide nitrogen demonstrate distinct rotational preferences that minimize steric hindrance while maximizing favorable intermolecular interactions.

Crystallographic data indicate that the hydrochloride salt formation significantly influences the overall molecular packing. The chloride ion forms hydrogen bonding networks with both the hydroxyl group of the 2-hydroxyethyl chain and the protonated nitrogen of the piperidine ring. These interactions contribute to the stability of the crystal lattice and influence the compound's solubility characteristics. The three-dimensional molecular arrangement shows the hydroxyl group oriented to facilitate both intramolecular and intermolecular hydrogen bonding patterns.

The bond lengths and angles within the piperidine ring system conform to expected values for saturated six-membered nitrogen heterocycles. The carbon-nitrogen bond distances reflect the sp³ hybridization of the ring nitrogen, while the carboxamide group displays typical planar geometry with characteristic carbon-oxygen and carbon-nitrogen double bond character. The dihedral angles between the piperidine ring and the carboxamide plane indicate minimal conjugation between these structural elements.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound. The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns that confirm the molecular structure and substitution pattern. The piperidine ring protons appear as complex multipets in the aliphatic region, with the 3-position proton showing distinctive coupling patterns due to its proximity to the carboxamide substituent.

The ethyl group attached to the amide nitrogen displays the expected triplet-quartet pattern characteristic of ethyl substituents. The methyl protons of the ethyl group appear as a triplet due to coupling with the adjacent methylene protons, while the methylene protons manifest as a quartet resulting from coupling with the methyl group. The integration ratios confirm the presence of three protons in the methyl group and two protons in the methylene group, consistent with the proposed structure.

The 2-hydroxyethyl chain exhibits two distinct multipets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms respectively. The chemical shifts of these protons reflect their electronic environment, with the methylene group adjacent to nitrogen appearing upfield relative to the methylene group bearing the hydroxyl substituent. The hydroxyl proton typically appears as a broad singlet, often exhibiting temperature and concentration dependence due to exchange processes.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the carboxamide group appears in the expected region around 1650-1680 wavenumbers, indicating the presence of the amide functionality. The broad absorption band in the 3200-3500 wavenumber region corresponds to the hydroxyl group stretch, often overlapping with nitrogen-hydrogen stretching vibrations from the protonated piperidine nitrogen.

The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber region, showing multiple peaks corresponding to the various methylene and methyl groups present in the molecule. The fingerprint region below 1500 wavenumbers contains numerous absorption bands characteristic of the piperidine ring system and the specific substitution pattern, providing valuable information for structural confirmation and impurity detection.

Table 1: Key Spectroscopic Data for this compound

Technique Key Signals Chemical Shift/Frequency Assignment
¹H Nuclear Magnetic Resonance Triplet 1.1-1.3 parts per million Ethyl CH₃
¹H Nuclear Magnetic Resonance Quartet 3.3-3.5 parts per million Ethyl CH₂
¹H Nuclear Magnetic Resonance Multiplet 3.6-3.8 parts per million HOCH₂CH₂
¹H Nuclear Magnetic Resonance Broad singlet 4.8-5.2 parts per million OH proton
Infrared Strong absorption 1650-1680 cm⁻¹ Carbonyl stretch
Infrared Broad absorption 3200-3500 cm⁻¹ Hydroxyl stretch

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the protonated molecular ion. Characteristic fragmentation patterns include loss of the ethyl group, elimination of the 2-hydroxyethyl chain, and ring fragmentation of the piperidine system. These fragmentation pathways provide structural confirmation and enable differentiation from closely related isomers and analogs.

Comparative Structural Analysis with Piperidine Carboxamide Derivatives

Comparative analysis with related piperidine carboxamide derivatives reveals distinct structural relationships and conformational preferences. N-(2-Hydroxyethyl)piperidine-2-carboxamide hydrochloride, with the molecular formula C₈H₁₇ClN₂O₂, represents a closely related analog lacking the N-ethyl substitution. This structural difference significantly impacts the molecular conformation and spectroscopic properties, particularly the nuclear magnetic resonance splitting patterns and chemical shifts.

The positional isomer N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride demonstrates the influence of carboxamide position on molecular properties. The 4-position substitution creates different steric interactions and conformational preferences compared to the 3-position analog. The chair conformation of the piperidine ring places the 4-position carboxamide in an equatorial orientation, contrasting with the axial preference often observed for 3-position substituents.

N-(2-Hydroxyethyl)-N-methylpiperidine-2-carboxamide hydrochloride provides insight into the effect of alkyl chain length on the amide nitrogen. The methyl group substitution instead of ethyl creates different steric demands and rotational barriers, influencing both the solid-state packing and solution-phase dynamics. The molecular weight difference of 14 mass units between methyl and ethyl substitution is readily detectable by mass spectrometry and affects the chromatographic behavior.

Table 2: Comparative Molecular Data for Piperidine Carboxamide Derivatives

Compound Molecular Formula Molecular Weight CAS Number Substitution Pattern
N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide HCl C₁₀H₂₁ClN₂O₂ 236.74 1220028-32-9 3-position carboxamide
N-(2-Hydroxyethyl)piperidine-2-carboxamide HCl C₈H₁₇ClN₂O₂ 208.69 1236262-38-6 2-position carboxamide
N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide HCl C₁₀H₂₁ClN₂O₂ 236.74 1220033-57-7 4-position carboxamide

The structural comparison reveals that the position of the carboxamide group on the piperidine ring substantially affects the molecular geometry and intermolecular interactions. The 3-position substitution creates unique steric environments that influence both the conformational preferences and the hydrogen bonding patterns in the solid state. These structural variations have significant implications for the physicochemical properties and potential applications of these compounds.

Ring substitution patterns also affect the nuclear magnetic resonance spectroscopic signatures, with each positional isomer displaying characteristic coupling patterns and chemical shift distributions. The 3-position carboxamide derivative shows distinct multiplicities for the ring protons compared to the 2-position and 4-position analogs, enabling reliable structural identification through spectroscopic analysis. These differences underscore the importance of comprehensive spectroscopic characterization in confirming the identity and purity of piperidine carboxamide derivatives.

Properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-2-12(6-7-13)10(14)9-4-3-5-11-8-9;/h9,11,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZQUAYOXIGJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can be employed in various chemical reactions, including oxidation, reduction, and substitution reactions.
  • Reactivity : The hydroxyethyl group can undergo oxidation to form carbonyl compounds, while the ethyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Biology

  • Biological Interactions : Research indicates that N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride interacts with specific enzymes and receptors in biological systems. Its mechanism of action involves modulation of these targets, which can lead to various physiological effects.
  • Neurotransmitter Affinity : Studies have shown that this compound exhibits moderate to high affinities for neurotransmitter transporters such as dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders and other neurological conditions.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic applications, particularly in drug development aimed at treating various diseases. For instance, it has demonstrated anti-cancer activity by inducing apoptosis in cancer cell lines through the inhibition of specific kinases like VEGFR-2 and ERK-2.
  • Case Study - Anti-Cancer Activity : A study focused on HepG2 cells revealed that this compound induced apoptosis through multi-target interactions. This suggests its potential utility in developing cancer therapies.

Mechanism of Action

The mechanism by which N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its structural analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Inferred Properties
N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride Piperidine Ethyl, 2-hydroxyethyl C₁₀H₂₁ClN₂O₂ (inferred) ~236.45 Not provided Moderate lipophilicity (ethyl) with enhanced solubility (hydroxyethyl); suitable for aqueous formulations.
N-Cyclohexyl-N-Ethyl-4-piperidinecarboxamide hydrochloride Piperidine Cyclohexyl, Ethyl C₁₂H₁₈ClN₃O 255.74 ≥95% High lipophilicity (cyclohexyl); potential challenges in solubility; bulkier substituents may hinder target binding.
N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride Piperidine Methyl, 2-hydroxyethyl C₉H₁₉ClN₂O₂ 222.71 Not provided Lower molecular weight; methyl group may improve metabolic stability but reduce lipophilicity compared to ethyl.
N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride Pyrazolo-pyridine Ethyl, 2-hydroxyethyl C₁₁H₁₉ClN₄O₂ 274.75 Not provided Pyrazole core may enhance aromatic interactions with biological targets; higher molecular weight due to fused ring system.

Functional Group Analysis

  • Ethyl vs. Methyl Substitution: Replacing methyl with ethyl (e.g., vs. Ethyl groups are less prone to rapid oxidation compared to methyl, which could extend half-life .
  • Hydroxyethyl vs. Cyclohexyl: The hydroxyethyl group (target compound) improves water solubility compared to the bulky, hydrophobic cyclohexyl group (), making the former more suitable for intravenous formulations .
  • Core Heterocycle : Piperidine (target compound) vs. pyrazolo-pyridine () cores influence electronic and steric properties. Pyrazolo-pyridines may exhibit stronger π-π stacking interactions in receptor binding .

Research Implications and Limitations

  • Pharmacological Data: No direct activity or toxicity data for the target compound or analogs are provided in the evidence.
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl in ) may be easier to synthesize than those with bulky groups (e.g., cyclohexyl in ).
  • Formulation Considerations : Hydroxyethyl-containing analogs (target compound, ) are likely preferred for hydrophilic formulations, whereas cyclohexyl derivatives () may require lipid-based delivery systems.

Biological Activity

N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's chemical formula is C10H20N2O2C_{10}H_{20}N_{2}O_{2}, and it features a piperidine ring along with ethyl and hydroxyethyl substituents. This unique structure is believed to contribute to its interaction with various biological targets, influencing physiological responses.

This compound operates through several mechanisms:

  • Receptor Interaction : The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets are still under investigation but may include neurotransmitter receptors, which could influence mood and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels in the brain.

Pharmacological Applications

Research indicates that this compound may have applications in treating various conditions:

  • Neurological Disorders : Its interaction with neurotransmitter systems suggests potential benefits for mood disorders and cognitive enhancement.
  • Pain Management : Similar compounds have shown efficacy in pain modulation, indicating that this compound might also possess analgesic properties.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionPotential Applications
This compoundReceptor binding and enzyme inhibitionNeurological disorders, pain management
4-Ethyl-N-methyl-4-piperidinecarboxamide hydrochlorideNeurotransmitter receptor interactionCardiovascular diseases, thrombotic conditions
N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfateProtease inhibitionHIV treatment

The comparative analysis highlights the unique aspects of this compound while situating it within a broader context of similar compounds.

Case Studies and Research Findings

  • Neurogenic Inflammation : A study demonstrated that compounds similar to this compound could inhibit neurogenic inflammation in guinea pig airways, suggesting potential respiratory applications .
  • Endocannabinoid System Modulation : Research into related compounds indicates that they may influence the endocannabinoid system, which plays a crucial role in pain regulation and neuroprotection. This suggests that this compound might also modulate this system .

Q & A

Q. What are the key physicochemical properties of N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride, and how do they influence experimental design?

The compound’s molecular formula (C11H17NO·HCl) and structural features, such as the piperidine ring and hydroxyethyl group, contribute to its polarity, solubility in polar solvents (e.g., water or ethanol), and stability under standard lab conditions. Its hydrochloride salt form enhances solubility for in vitro assays. Hygroscopicity and thermal stability should be verified via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to guide storage conditions (e.g., desiccated, −20°C) .

Q. What synthetic methodologies are commonly used to prepare this compound, and what are their limitations?

Synthesis typically involves multi-step reactions, such as carboxamide formation via coupling reagents (e.g., EDC/NHS) or nucleophilic substitution. For example, a related piperidine derivative required 11 steps with a low overall yield (2–5%) due to purification challenges and intermediate instability . Researchers must optimize reaction conditions (e.g., solvent, temperature) and employ techniques like HPLC or flash chromatography for purification .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers at −20°C in a desiccator. Use gloves and protective eyewear to prevent hygroscopic degradation. Stability studies indicate similar compounds retain integrity for >12 months under these conditions, but batch-specific validation via NMR or mass spectrometry is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility or activity data across studies?

Discrepancies may arise from impurities, polymorphic forms, or solvent interactions. For example, amphipols derived from structurally related compounds exhibited variable stability depending on pH and ionic strength . Mitigation strategies:

  • Characterize batches using LC-MS and X-ray crystallography.
  • Standardize solvent systems (e.g., PBS vs. DMSO) in bioassays.
  • Conduct control experiments with certified reference materials if available .

Q. What advanced analytical techniques are recommended for structural and functional characterization?

  • NMR Spectroscopy : Assign proton and carbon peaks to confirm the piperidine ring conformation and hydrochloride salt formation .
  • Mass Spectrometry (HR-MS) : Verify molecular weight (e.g., 273.24 g/mol for analogs) and detect degradation products .
  • Circular Dichroism (CD) : Assess interactions with biomolecules (e.g., membrane proteins) by monitoring conformational changes .

Q. What challenges arise in formulating this compound for membrane protein studies, and how can they be addressed?

The compound’s amphiphilic nature (due to hydroxyethyl and piperidine groups) may destabilize lipid bilayers. Amphipol A8–35, a structurally related polymer, demonstrated superior membrane protein stabilization compared to detergents by maintaining solubility and structural integrity during long-term storage. Key considerations:

  • Optimize lipid-to-compound ratios using dynamic light scattering (DLS).
  • Validate functionality via cryo-EM or surface plasmon resonance (SPR) .

Q. How can researchers assess environmental or regulatory risks associated with this compound?

While not explicitly regulated, analogs like N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide are listed in toxicity databases (e.g., TRI). Proactive steps:

  • Conduct ecotoxicity assays (e.g., Daphnia magna mortality tests).
  • Review customs classifications (e.g., HS 2921.14 for related chlorides) for compliance during international collaboration .

Methodological Notes

  • Data Validation : Cross-reference findings with orthogonal techniques (e.g., NMR + HPLC) to minimize artifacts.
  • Collaboration : Partner with analytical chemistry facilities for specialized characterization (e.g., synchrotron XRD).
  • Documentation : Maintain detailed logs of synthesis batches, storage conditions, and assay parameters to troubleshoot inconsistencies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride
Reactant of Route 2
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N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride

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